molecular formula C16H14N4O2 B2400774 2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one CAS No. 2034345-29-2

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Cat. No.: B2400774
CAS No.: 2034345-29-2
M. Wt: 294.314
InChI Key: NIJJLXYHEXGIBV-UHFFFAOYSA-N
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Description

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of heterocyclic systems bearing pyrazolyl, oxadiazolyl, and pyridazinonyl moieties has been extensively studied. One approach involved the conversion of furanones to a variety of heterocyclic systems, including pyridazinones and oxadiazoles, with potential antiviral activity against HAV and HSV-1 viruses (Hashem et al., 2007). Another study focused on benzimidazole–oxadiazole hybrids as promising antimicrobial agents, showing potent anti-tubercular activity (Shruthi et al., 2016).
  • The structural analysis and density functional theory calculations of pyridazine analogs revealed significant pharmaceutical importance, with studies on their synthesis, spectral characterization, and potential as antimitotic agents (Sallam et al., 2021).

Biological Activity Evaluation

  • Several compounds have been evaluated for their antimicrobial and antitumor activities. For example, indolyl-substituted furanones were used to synthesize pyridazin-3(4H)-ones and oxadiazoles, demonstrating antimicrobial activities against various bacteria and fungi (Abou-Elmagd et al., 2015).
  • Novel synthetic approaches have led to the creation of compounds with expected biological activity, such as the synthesis of indolylpyridazinone derivatives showing promising antibacterial activity (Abubshait, 2007).

Drug-likeness and Antimicrobial Investigation

  • An in silico approach was used to predict drug-likeness and perform in vitro microbial investigations, leading to the synthesis of dihydropyrrolone conjugates with excellent drug-likeness properties and significant activity against bacterial and fungal strains (Pandya et al., 2019).

Properties

IUPAC Name

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14-9-8-13(16-17-15(19-22-16)12-6-7-12)18-20(14)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJLXYHEXGIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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